6,8-dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline is a complex organic compound with the molecular formula C9H2Cl2F2N2O2. This compound is characterized by its unique structure, which includes both chlorine and fluorine atoms, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
The synthesis of 6,8-dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of appropriate starting materials under controlled conditions to introduce the chlorine and fluorine atoms into the quinazoline ring. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
6,8-Dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline compounds.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
6,8-Dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6,8-dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways in cells .
Vergleich Mit ähnlichen Verbindungen
6,8-Dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents on the quinazoline ring.
2,2-Difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline: Lacks the chlorine atoms, leading to different chemical and biological properties.
6,8-Dichloro-2H-[1,3]dioxolo[4,5-h]quinazoline: Lacks the fluorine atoms, resulting in variations in reactivity and applications.
Eigenschaften
Molekularformel |
C9H2Cl2F2N2O2 |
---|---|
Molekulargewicht |
279.02 g/mol |
IUPAC-Name |
6,8-dichloro-2,2-difluoro-[1,3]dioxolo[4,5-h]quinazoline |
InChI |
InChI=1S/C9H2Cl2F2N2O2/c10-7-3-1-2-4-6(17-9(12,13)16-4)5(3)14-8(11)15-7/h1-2H |
InChI-Schlüssel |
GGJLMMYWTMCDCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C1C(=NC(=N3)Cl)Cl)OC(O2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.